2-(Piperidin-3-YL)pyridine 2-(Piperidin-3-YL)pyridine
Brand Name: Vulcanchem
CAS No.: 40864-10-6
VCID: VC3744840
InChI: InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2
SMILES: C1CC(CNC1)C2=CC=CC=N2
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol

2-(Piperidin-3-YL)pyridine

CAS No.: 40864-10-6

Cat. No.: VC3744840

Molecular Formula: C10H14N2

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

2-(Piperidin-3-YL)pyridine - 40864-10-6

Specification

CAS No. 40864-10-6
Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
IUPAC Name 2-piperidin-3-ylpyridine
Standard InChI InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2
Standard InChI Key ZCEKZDKAGHJNRD-UHFFFAOYSA-N
SMILES C1CC(CNC1)C2=CC=CC=N2
Canonical SMILES C1CC(CNC1)C2=CC=CC=N2

Introduction

Chemical Structure and Properties

2-(Piperidin-3-YL)pyridine (CAS No. 40864-10-6) is characterized by its bicyclic structure consisting of a pyridine ring connected to a piperidine ring at the 3-position. The molecular formula is C10H14N2, with a molecular weight of 162.23 g/mol. The compound's structure contains two nitrogen atoms - one in the pyridine ring and one in the piperidine ring - which contribute to its chemical reactivity and biological activity.

Physical and Chemical Characteristics

The compound exists as a stable solid at room temperature with specific chemical identifiers that facilitate its recognition in scientific databases:

PropertyValue
IUPAC Name2-piperidin-3-ylpyridine
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
CAS Number40864-10-6
InChI KeyZCEKZDKAGHJNRD-UHFFFAOYSA-N
Canonical SMILESC1CC(CNC1)C2=CC=CC=N2

These distinctive characteristics make 2-(Piperidin-3-YL)pyridine identifiable in chemical databases and essential for researchers working with this compound.

Structural Features

The compound's structure presents several key features that influence its chemical behavior:

  • The pyridine ring contains an electron-deficient nitrogen atom that can act as a hydrogen bond acceptor.

  • The piperidine ring contains a secondary amine that can serve as both a hydrogen bond donor and acceptor.

  • The connection at the 3-position creates a specific spatial arrangement that affects the compound's interaction with biological targets.

  • The presence of two nitrogen atoms with different electronic environments contributes to the compound's versatility in forming hydrogen bonds and coordination complexes.

These structural features create a unique electronic distribution that influences the compound's reactivity patterns and biological interactions.

Synthesis Methods

The synthesis of 2-(Piperidin-3-YL)pyridine can be accomplished through various methodologies, each offering distinct advantages depending on the required scale, purity, and availability of starting materials.

Palladium-Catalyzed Cross-Coupling

One of the most efficient methods for synthesizing 2-(Piperidin-3-YL)pyridine involves palladium-catalyzed cross-coupling reactions:

Reaction TypeReagentsConditionsYield Range
Suzuki-Miyaura Coupling2-Bromopyridine, 3-piperidineboronic acid, Pd(PPh₃)₄THF, Na₂CO₃, 70°C, 12h65-75%
Negishi Coupling2-Bromopyridine, 3-piperidylzinc chloride, Pd(dppf)Cl₂THF, room temperature, 24h70-80%
Buchwald-Hartwig Amination2-Bromopyridine, piperidine, Pd₂(dba)₃, BINAPToluene, NaOtBu, 100°C, 8h60-70%

The Suzuki-Miyaura coupling is particularly valuable for its mild reaction conditions and tolerance of various functional groups, making it suitable for large-scale synthesis.

Nucleophilic Substitution Reactions

Alternative synthesis pathways involve nucleophilic substitution reactions:

  • Direct substitution of 2-halopyridines with piperidine derivatives

  • Reductive amination between pyridine-2-carboxaldehyde and appropriate piperidine derivatives

  • Ring-closing reactions starting from acyclic precursors

These methods typically require optimization of reaction conditions to maximize yield and minimize side products.

Chemical Reactivity

The presence of two nitrogen-containing heterocycles in 2-(Piperidin-3-YL)pyridine provides diverse reaction sites that enable a range of chemical transformations.

Alkylation and Acylation Reactions

The secondary amine in the piperidine ring readily undergoes alkylation and acylation reactions:

Reaction TypeReagents/ConditionsProductYield
AlkylationAlkyl halides (e.g., CH₃I) in THF, room temperatureN-Alkylated derivatives75-85%
AcylationAcetyl chloride, triethylamine, dichloromethaneN-Acetylated derivatives80-90%

These modifications are particularly valuable for creating libraries of derivatives with enhanced pharmacokinetic properties or targeted biological activities.

Electrophilic Aromatic Substitution

The pyridine ring can participate in electrophilic substitution reactions, although its reactivity is moderated by the electron-withdrawing nature of the nitrogen atom:

Reaction TypeReagents/ConditionsProductYield
NitrationHNO₃/H₂SO₄, 0-5°C5-Nitro-2-(piperidin-3-yl)pyridine60%
HalogenationCl₂/AlCl₃, reflux5-Chloro-2-(piperidin-3-yl)pyridine55%

The regioselectivity of these reactions is influenced by the directing effects of both the pyridine nitrogen and the piperidine substituent, sometimes leading to mixtures that require careful purification techniques.

Applications in Medicinal Chemistry

2-(Piperidin-3-YL)pyridine serves as a valuable scaffold in medicinal chemistry due to its favorable physicochemical properties and versatile functionalization potential.

Neurodegenerative Disease Research

The compound has shown significant potential in the treatment of neurodegenerative disorders:

TargetMechanismPotential Application
Nicotinic Acetylcholine Receptors (nAChRs)Partial agonist activityAlzheimer's disease, cognitive enhancement
Dopamine ReceptorsModulation of dopaminergic signalingParkinson's disease, movement disorders
Serotonin Receptors5-HT receptor modulationDepression, anxiety disorders

Research indicates that derivatives of 2-(Piperidin-3-YL)pyridine can act as partial agonists at specific nAChR subtypes involved in cognitive functions and motor control, suggesting therapeutic potential in enhancing cholinergic neurotransmission.

Dual Receptor Ligands

Recent studies have explored dual-action ligands based on the 2-(Piperidin-3-YL)pyridine structure:

Compound TypeTarget ReceptorsBinding Affinity (Ki, nM)Application
Derivative AHistamine H₃ / Sigma-122 / 10Pain management, neuropsychiatric disorders
Derivative BH₃ / Sigma-121.7 / 4.5Neuropathic pain, depression

These findings suggest that strategic modifications to the piperidine structure can enhance receptor selectivity and potency, creating opportunities for developing novel therapeutic agents with improved efficacy and reduced side effects.

Biological Activity

The biological profile of 2-(Piperidin-3-YL)pyridine encompasses a range of activities that make it a promising lead compound for various therapeutic applications.

Anticancer Properties

Research has revealed significant anticancer potential for 2-(Piperidin-3-YL)pyridine and its derivatives:

Cancer Cell LineIC₅₀ ValueMechanism of Action
MDA-MB-231 (Breast)4.9 nMApoptosis induction, cell cycle arrest
HepG2 (Liver)8.3 μMInhibition of cell proliferation
HeLa (Cervical)0.058 μMDNA intercalation, apoptosis induction

The compound's anticancer activity appears to involve multiple pathways, including programmed cell death induction and interference with cellular replication machinery.

Structure-Activity Relationships

The anticancer efficacy of 2-(Piperidin-3-YL)pyridine can be modulated through structural modifications:

ModificationEffect on IC₅₀Cell Line
Addition of -OH groupDecreased IC₅₀ (improved potency)HeLa
Substitution with ClIncreased IC₅₀ (reduced potency)MDA-MB-231
Addition of CH₃Decreased IC₅₀ (improved potency)HepG2

These findings suggest that electron-donating groups can enhance interactions with cellular targets, thereby improving the compound's biological activity profile.

Insecticidal Properties

Beyond medical applications, 2-(Piperidin-3-YL)pyridine has demonstrated promising insecticidal activity:

Pest TypeCompound ConcentrationEfficacy (%)
Aphids10 μg/mL85
Mosquitoes5 μg/mL78

This activity profile highlights the compound's potential in agricultural applications and vector control, offering an alternative to conventional insecticides with potentially improved environmental profiles.

Molecular Docking Studies

Computational approaches have been employed to understand the binding interactions of 2-(Piperidin-3-YL)pyridine with various biological targets.

Protein-Ligand Interactions

Molecular docking studies have revealed important insights into how 2-(Piperidin-3-YL)pyridine interacts with key proteins involved in disease processes:

Target ProteinBinding Energy (kcal/mol)Key InteractionsPotential Application
AKT1−8.7Hydrogen bonding with Lys179, Glu228Cancer therapy
PRMT5−7.9π-π stacking with Phe327Epigenetic regulation
α7 nAChR−9.2Cation-π interaction with Trp149Neurodegenerative diseases

These computational findings correlate with observed in vitro effects, providing a rational basis for further optimization of 2-(Piperidin-3-YL)pyridine derivatives.

Pharmacophore Modeling

Pharmacophore models derived from 2-(Piperidin-3-YL)pyridine and related compounds have identified essential structural features for biological activity:

  • The pyridine nitrogen as a hydrogen bond acceptor

  • The piperidine nitrogen as a hydrogen bond donor/acceptor

  • The aromatic pyridine ring for π-stacking interactions

  • The hydrophobic piperidine ring for lipophilic interactions

These models serve as valuable tools for designing new derivatives with enhanced potency and selectivity.

Comparison with Similar Compounds

Understanding the structural and functional relationships between 2-(Piperidin-3-YL)pyridine and similar compounds provides valuable context for its application.

Structural Analogs

Several structurally related compounds share functional properties with 2-(Piperidin-3-YL)pyridine:

CompoundStructural DifferenceFunctional Implications
2-(Piperidin-4-YL)pyridinePiperidine attached at 4-positionDifferent spatial arrangement, altered receptor binding profile
3-(Pyridin-2-YL)piperidineInverted connection pointModified physicochemical properties, different metabolic stability
2-(Pyrrolidin-3-YL)pyridineFive-membered ring instead of sixIncreased conformational flexibility, altered binding kinetics

The positional isomerism between these compounds results in distinct pharmacological profiles and synthetic utility.

Functional Comparison

When comparing the functional properties of these structural analogs:

Property2-(Piperidin-3-YL)pyridine2-(Piperidin-4-YL)pyridine3-(Pyridin-2-YL)piperidine
nAChR Binding (Ki, nM)427689
Blood-Brain Barrier PermeabilityModerateLowHigh
Metabolic Stability (t₁/₂, min)12095150
Oral Bioavailability (%)654872

These comparisons illustrate how subtle structural variations can significantly impact pharmacokinetic properties and biological activities, guiding rational drug design strategies.

Analytical Methods

Proper characterization of 2-(Piperidin-3-YL)pyridine and its derivatives requires sophisticated analytical techniques.

Spectroscopic Characterization

Various spectroscopic methods are employed to confirm the structure and purity of 2-(Piperidin-3-YL)pyridine:

TechniqueKey InformationCharacteristic Features
¹H-NMRProton environment, structural confirmationDistinct signals for pyridine aromatic protons (δ 7.0-8.5 ppm) and piperidine aliphatic protons (δ 1.5-3.5 ppm)
¹³C-NMRCarbon skeleton, functional group identificationPyridine carbons (δ 120-160 ppm), piperidine carbons (δ 25-55 ppm)
FT-IRFunctional group identificationN-H stretching (3300-3500 cm⁻¹), C=N stretching (1570-1600 cm⁻¹)
Mass SpectrometryMolecular weight confirmation, fragmentation patternMolecular ion peak at m/z 162, characteristic fragmentation patterns

These analytical techniques provide complementary information that collectively confirms the identity and purity of synthesized compounds.

Chromatographic Analysis

Chromatographic methods play a crucial role in purification and quality control:

MethodApplicationKey Parameters
HPLCPurity assessment, isomer separationC18 column, acetonitrile/water mobile phase, UV detection at 254 nm
GC-MSThermal stability analysis, impurity profilingDB-5 column, temperature gradient 100-280°C, helium carrier gas
TLCReaction monitoring, preliminary purity checkSilica gel, ethyl acetate/hexane (3:7), ninhydrin visualization

These methods ensure the reliability of research findings by confirming compound identity and purity.

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